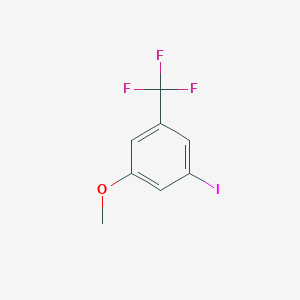

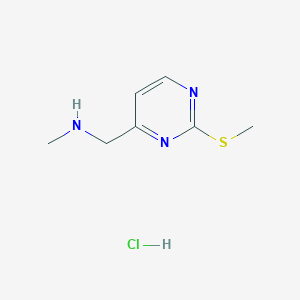

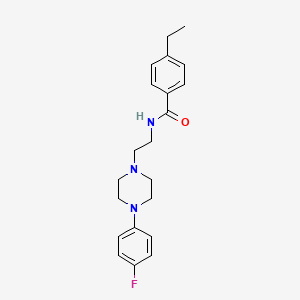

![molecular formula C18H18N4O3 B2364589 3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide CAS No. 868978-37-4](/img/structure/B2364589.png)

3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The process is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using 1H NMR and 13C NMR spectroscopy . The 1H NMR spectrum shows peaks at various chemical shifts corresponding to the different types of protons present in the molecule . Similarly, the 13C NMR spectrum shows peaks at different chemical shifts corresponding to the different types of carbon atoms present in the molecule .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various spectroscopic techniques. For instance, the melting point of a similar compound was found to be between 70–75°C . The yield was 85% .Scientific Research Applications

Synthesis and Structural Characterization

- Synthesis of Dabigatran Etexilate : A study demonstrates the synthesis process involving 4-methylamino-3-nitrobenzoic acid and ethyl 3-(pyridin-2ylamino)propanoate, yielding Dabigatran etexilate with an overall yield of about 48% (Cheng Huansheng, 2013).

- Preparation of Heterocyclic Compounds : The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, achieved through reacting 2-aminopyridines with ethyl 2-chloroacetoacetate (E. Abignente et al., 1982).

Catalytic and Biological Applications

- Catalysis in Friedel–Crafts Alkylations : Nickel complexes with benzimidazole groups have been proven efficient catalysts for Friedel–Crafts alkylation, showcasing potential chemical application (Guo‐Li Huang et al., 2011).

- Anticancer Activity : A novel heterocyclic compound synthesized using 4-(methylamino)-3-nitrobenzoic acid showed in vitro anti-cancer activity against human gastric cancer cell lines (L.-Z. Liu et al., 2019).

Synthesis of Novel Derivatives

- Creation of Tri-Heterocycle Compounds : Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate was used to generate substituted nitro carboxamidoimidazopyridines, leading to tri-heterocycle compounds with potential biological activity (H. Zamora et al., 2004).

- Development of Anticonvulsant Agents : Quality control methods were developed for N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a promising anticonvulsant, highlighting the importance of quality control in pharmaceutical development (I. Sych et al., 2018).

Chemical Reactivity and Properties

- Reactivity in Nitration Processes : A study exploring the reactivity of the imidazo[1,2-a]pyridine system through CNDO/2 calculations, based on X-ray structures, to understand individual reactivities in nitration (J. Teulade et al., 1982).

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . Therefore, the development of new synthetic methods, particularly considering today’s environmental concerns combined with economic aspects, is necessary .

properties

IUPAC Name |

3-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-12-4-3-9-21-11-15(20-17(12)21)7-8-19-18(23)14-5-6-16(22(24)25)13(2)10-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCBAAXTRHUGCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

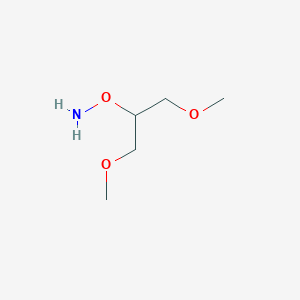

![Tert-butyl 3-[(2-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2364511.png)

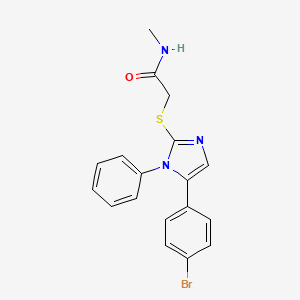

![3-(4-Bromophenyl)-8-((3,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364525.png)

![3-benzyl-2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2364528.png)